molecular formula C22H19N3O4S B11122479 (5Z)-2-[(E)-2-phenylethenyl]-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-[(E)-2-phenylethenyl]-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11122479
M. Wt: 421.5 g/mol
InChI Key: LLAAGTWRIAIHBT-WRJNCIKXSA-N
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Description

(5Z)-2-[(E)-2-phenylethenyl]-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles This compound is characterized by its unique structure, which includes a phenylethenyl group and a trimethoxybenzylidene group

Preparation Methods

The synthesis of (5Z)-2-[(E)-2-phenylethenyl]-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the thiazolo[3,2-b][1,2,4]triazole core, followed by the introduction of the phenylethenyl and trimethoxybenzylidene groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to minimize waste and improve efficiency .

Chemical Reactions Analysis

(5Z)-2-[(E)-2-phenylethenyl]-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding sulfoxides or sulfones, while reduction reactions may lead to the formation of thiazolidines .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an enzyme inhibitor and its interactions with various biomolecules. In medicine, it is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. In industry, it is used in the development of new materials and as a precursor for the synthesis of specialty chemicals .

Mechanism of Action

The mechanism of action of (5Z)-2-[(E)-2-phenylethenyl]-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in anticancer research, it may inhibit the activity of certain kinases or disrupt cellular signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

When compared to other similar compounds, (5Z)-2-[(E)-2-phenylethenyl]-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one stands out due to its unique structural features and diverse range of applications. Similar compounds include dimethylformamide compound with (5Z)-5-(3-fluorobenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one and ethyl acetoacetate. These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties .

Properties

Molecular Formula

C22H19N3O4S

Molecular Weight

421.5 g/mol

IUPAC Name

(5Z)-2-[(E)-2-phenylethenyl]-5-[(3,4,5-trimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C22H19N3O4S/c1-27-16-11-15(12-17(28-2)20(16)29-3)13-18-21(26)25-22(30-18)23-19(24-25)10-9-14-7-5-4-6-8-14/h4-13H,1-3H3/b10-9+,18-13-

InChI Key

LLAAGTWRIAIHBT-WRJNCIKXSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N3C(=NC(=N3)/C=C/C4=CC=CC=C4)S2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N3C(=NC(=N3)C=CC4=CC=CC=C4)S2

Origin of Product

United States

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